Benzo[d]oxazol-4-ylmethanamine
CAS No.: 1520615-38-6
Cat. No.: VC12005988
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1520615-38-6 |
|---|---|
| Molecular Formula | C8H8N2O |
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | 1,3-benzoxazol-4-ylmethanamine |
| Standard InChI | InChI=1S/C8H8N2O/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H,4,9H2 |
| Standard InChI Key | IOHDODPBCQCPOX-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C(=C1)OC=N2)CN |
| Canonical SMILES | C1=CC(=C2C(=C1)OC=N2)CN |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Benzo[d]oxazol-4-ylmethanamine consists of a benzoxazole core—a benzene ring fused to an oxazole moiety—with a methanamine group (-CH₂NH₂) attached at the 4-position. The IUPAC name, 1,3-benzoxazol-4-ylmethanamine, reflects this substitution pattern . Key identifiers include:
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SMILES: C1=CC(=C2C(=C1)OC=N2)CN
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InChIKey: IOHDODPBCQCPOX-UHFFFAOYSA-N
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Molecular formula: C₈H₈N₂O
The planar benzoxazole ring confers aromatic stability, while the electron-rich nitrogen and oxygen atoms within the oxazole ring enable participation in hydrogen bonding and π-π interactions .
Physicochemical Properties
Table 1 summarizes critical physicochemical parameters derived from computational and experimental data :
| Property | Value |
|---|---|
| Molecular weight | 148.16 g/mol |
| Hydrogen bond donors | 1 (NH₂ group) |
| Hydrogen bond acceptors | 3 (2 ring heteroatoms, NH₂) |
| Topological polar surface area | 64.8 Ų |
| LogP (octanol-water) | 0.9 (estimated) |
The moderate lipophilicity (LogP ~0.9) suggests balanced solubility in both aqueous and organic phases, a favorable trait for drug-like molecules.
Biological Relevance and Mechanistic Insights
Antimicrobial Activity
Benzoxazole analogs demonstrate broad-spectrum antimicrobial effects, with minimum inhibitory concentrations (MICs) as low as 5.08 μM against Staphylococcus aureus and Escherichia coli . The 4-aminomethyl group in Benzo[d]oxazol-4-ylmethanamine could enhance membrane permeability, facilitating bacterial uptake and target engagement (e.g., dihydrofolate reductase inhibition).
Comparative Analysis with Benzoxazole Derivatives
Table 2 contrasts Benzo[d]oxazol-4-ylmethanamine with bioactive benzoxazole analogs :
| Compound | Substituent | Key Activity | IC₅₀/MIC |
|---|---|---|---|
| Benzo[d]oxazol-4-ylmethanamine | 4-CH₂NH₂ | Under investigation | N/A |
| PMC-Compound 5f | 4-(Butanamide) | IL-1β inhibition | 62% at 10 μM |
| PMC-Compound 4d | 4-(Methyl) | IL-6 suppression | 58% at 10 μM |
| Benzoxazol-2-ylmethanamine | 2-CH₂NH₂ | Anticancer (MCF-7 cells) | IC₅₀ = 4.12 μM |
The positional isomerism (2- vs. 4-substitution) profoundly influences biological target selectivity, underscoring the need for structure-activity relationship (SAR) studies on the 4-ylmethanamine variant.
Future Directions and Research Gaps
Despite its promising scaffold, critical knowledge gaps persist:
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Pharmacokinetic profiling: Absorption, distribution, metabolism, and excretion (ADME) properties remain uncharacterized.
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Target identification: High-throughput screening against disease-relevant protein libraries could elucidate molecular targets.
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Derivatization campaigns: Functionalization of the primary amine (e.g., acylations, ureas) may enhance potency and selectivity.
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